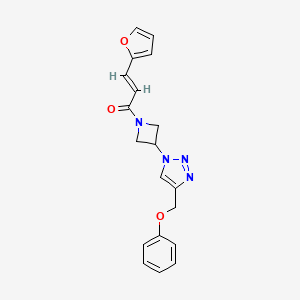

![molecular formula C23H20N4S B2670568 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 444151-85-3](/img/structure/B2670568.png)

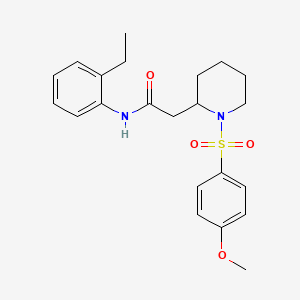

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole, a thiophene, and a pyrazolopyrimidine . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrole rings, for example, can undergo electrophilic substitution reactions . Additionally, the pyrazolopyrimidine ring might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Applications De Recherche Scientifique

Fluorescent Molecules in Optical Applications

- Field : Material Science, Biochemistry

- Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods : The PPs are synthesized and their photophysical properties are tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .

- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antitumor Agents

- Field : Medicinal Chemistry

- Summary : Pyrazolo[1,5-a]pyrimidine derivatives have played an important role in the development of antitumor agents due to their structural diversity and good kinase inhibitory activity .

- Methods : The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines are carried out. The discussion highlights their anticancer potential and enzymatic inhibitory activity .

- Results : The pyrazolo[1,5-a]pyrimidine core has shown potential in new rational and efficient designs of drugs .

Antimicrobial Agents

- Field : Pharmaceutical Chemistry

- Summary : The pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial .

- Methods : The synthesis of pyrazolopyrimidine derivatives is carried out and their antimicrobial activity is tested .

- Results : The pyrazolopyrimidine derivatives have shown significant antimicrobial activity .

Insecticides and Sterilization Uses

- Field : Agricultural Chemistry

- Summary : Pyrazolo[1,5-a]pyrimidines have a wide range of biological and pharmaceutical activities, which have been patented for herbicide, insecticide, and sterilization uses .

- Methods : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is carried out and their insecticidal and sterilization activity is tested .

- Results : The pyrazolo[1,5-a]pyrimidine derivatives have shown significant insecticidal and sterilization activity .

Antidiabetic Agents

- Field : Medicinal Chemistry

- Summary : The pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antidiabetic .

- Methods : The synthesis of pyrazolopyrimidine derivatives is carried out and their antidiabetic activity is tested .

- Results : The pyrazolopyrimidine derivatives have shown significant antidiabetic activity .

Anti-Alzheimer’s Disease Agents

- Field : Neuropharmacology

- Summary : The pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-Alzheimer’s disease .

- Methods : The synthesis of pyrazolopyrimidine derivatives is carried out and their anti-Alzheimer’s disease activity is tested .

- Results : The pyrazolopyrimidine derivatives have shown significant anti-Alzheimer’s disease activity .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4S/c1-15-4-8-18(9-5-15)20-10-12-24-22-14-19(25-27(20)22)23-21(11-13-28-23)26-16(2)6-7-17(26)3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCLBAVPDWDPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C4=C(C=CS4)N5C(=CC=C5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)

![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)

![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)